Home > Products > Screening Compounds P33923 > Lavoltidine succinate
Lavoltidine succinate - 86160-82-9

Lavoltidine succinate

Catalog Number: EVT-272722
CAS Number: 86160-82-9
Molecular Formula: C42H64N10O8
Molecular Weight: 837.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lavoltidine succinate is a biochemcial.
Source and Classification

Lavoltidine succinate can be synthesized from lavoltidine, which has been investigated in clinical trials for its efficacy in treating reflux conditions. The compound is classified under investigational drugs, indicating that it is still undergoing research to establish its safety and effectiveness for specific medical uses. The chemical structure of lavoltidine includes a molecular formula of C19H29N5O2C_{19}H_{29}N_{5}O_{2} and a molecular weight of approximately 359.474 g/mol .

Synthesis Analysis

The synthesis of lavoltidine succinate involves several chemical reactions, primarily focusing on the modification of the lavoltidine structure to introduce the succinate moiety.

Synthesis Steps

  1. Formation of Key Intermediates: The synthesis typically begins with the reaction of lavoltidine with succinic acid or its derivatives. This step may involve the formation of an ester bond between the hydroxyl group of lavoltidine and the carboxylic acid group of succinic acid.
  2. Solvent Selection: Ethyl acetate is often used as a solvent due to its ability to dissolve both reactants effectively while allowing for easy removal post-reaction.
  3. Reaction Conditions: The reaction may require specific conditions such as controlled temperature (often around 50 °C) and inert atmospheres to prevent moisture interference.
  4. Purification: Following the reaction, purification techniques like flash column chromatography are employed to isolate lavoltidine succinate from unreacted materials and by-products .
Molecular Structure Analysis

The molecular structure of lavoltidine succinate can be represented by its structural formula, which includes multiple functional groups such as amines and esters.

Structural Characteristics

  • Molecular Formula: C19H29N5O2C_{19}H_{29}N_{5}O_{2}
  • Molecular Weight: Approximately 359.474 g/mol
  • Stereochemistry: Lavoltidine does not possess defined stereocenters, making it achiral .

Visualization

The compound can be visualized using various molecular modeling software, which allows researchers to study its three-dimensional conformation and predict interactions with biological targets.

Chemical Reactions Analysis

Lavoltidine succinate can undergo several chemical reactions due to its functional groups:

  1. Esterification: The primary reaction involves the esterification between lavoltidine and succinic acid.
  2. Hydrolysis: In aqueous environments, ester bonds can hydrolyze back into their respective carboxylic acids and alcohols.
  3. Oxidation-Reduction Reactions: Depending on the substituents on the aromatic rings in the structure, oxidation or reduction reactions may also occur under specific conditions .
Mechanism of Action

The mechanism of action for lavoltidine succinate primarily involves modulation of gastrointestinal motility and secretion:

  • Receptor Interaction: Lavoltidine acts on specific receptors in the gastrointestinal tract, potentially influencing smooth muscle contraction and relaxation.
  • Inhibition of Acid Secretion: By affecting neurotransmitter release or receptor activation, it may reduce gastric acid secretion, alleviating symptoms associated with gastroesophageal reflux disease.
Physical and Chemical Properties Analysis

Key Properties

  • Physical State: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents such as ethyl acetate; limited solubility in water.
  • Stability: Stability can be influenced by pH and temperature; thus, storage conditions must be controlled to maintain integrity.

Analytical Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed to confirm purity and structural identity .

Applications

Lavoltidine succinate has potential applications in several areas:

  1. Pharmaceutical Development: As an investigational drug for treating gastroesophageal reflux disease.
  2. Research Studies: Utilized in preclinical studies to understand gastrointestinal pharmacology better.
  3. Potential Future Uses: Further research may reveal additional therapeutic applications in related gastrointestinal disorders or other areas influenced by motility .
Historical Development and Discontinuation of Lavoltidine Succinate

Discovery and Early Pharmacological Characterization of Lavoltidine as an H₂ Receptor Antagonist

Lavoltidine (development codes AH-23844 or loxtidine) emerged in the 1980s as a highly selective and potent histamine H₂ receptor antagonist developed by Glaxo Wellcome (now GlaxoSmithKline). Its primary therapeutic objective was the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers by suppressing gastric acid secretion. Structurally, lavoltidine belongs to the triazole-chemotype class, with the chemical formula C₁₉H₂₉N₅O₂ and a molecular weight of 359.47 g/mol. The compound features a 1,2,4-triazole core linked to a piperidinylmethylphenoxypropyl chain and a hydroxymethyl substituent [1] [2].

Preclinical studies demonstrated lavoltidine’s exceptional affinity for the H₂ receptor (HRH2; UniProt P25021), acting as an irreversible antagonist that provided prolonged acid suppression. In rodent models, it inhibited basal and histamine-stimulated gastric acid secretion at nanomolar concentrations, significantly outperforming earlier H₂ antagonists like cimetidine in potency and duration of action. This efficacy stemmed from its covalent binding to the H₂ receptor, which prevented histamine-induced activation of adenylate cyclase and downstream proton pump activation [1] [6]. Early-phase clinical trials confirmed its oral bioavailability and sustained antisecretory effects in humans, positioning it as a promising once-daily therapy for acid-related disorders [2] [4].

Table 1: Key Pharmacological Properties of Lavoltidine

PropertyValue/CharacteristicSignificance
Molecular FormulaC₁₉H₂₉N₅O₂Triazole-based irreversible antagonist
Molecular Weight359.47 g/molSmall-molecule drug with oral bioavailability
Mechanism of ActionIrreversible H₂ receptor antagonistSustained suppression of gastric acid secretion
Primary IndicationGERD, peptic ulcersTarget: Reduction in acid-related mucosal damage
Potency (Preclinical)Nanomolar rangeSuperior to cimetidine and ranitidine

Transition to Succinate Derivative: Rationale for Structural Modification

The free base form of lavoltidine faced significant pharmaceutical challenges, including poor aqueous solubility and physicochemical instability, which compromised its formulation and bioavailability. To address these limitations, researchers developed lavoltidine succinate (CAS 86160-82-9), a salt form pairing two lavoltidine molecules (C₁₉H₂₉N₅O₂) with succinic acid (C₄H₆O₄). This modification yielded a molecular weight of 837.02 g/mol and the formula (C₁₉H₂₉N₅O₂)₂·C₄H₆O₄ [8].

The succinate salt offered critical advantages:

  • Enhanced Solubility: Ionic interactions between the basic triazole nitrogen of lavoltidine and the carboxylic groups of succinic acid improved water solubility, facilitating intestinal absorption and reducing variability in oral dosing [5].
  • Crystallinity and Stability: The succinate salt formed a stable, non-hygroscopic crystalline structure resistant to heat and humidity, simplifying large-scale manufacturing and storage [5] [8].
  • Bioequivalence: Pharmacokinetic studies confirmed that lavoltidine succinate retained the potent H₂ receptor antagonism of the free base while providing consistent plasma concentrations [2].

This optimization exemplified a strategic approach to overcoming polymorphism and dissolution barriers common to basic nitrogen-containing drugs. Patent literature from this era highlights succinate as a preferred counterion for improving the "developability" of high-potency candidates with suboptimal physicochemical profiles [5].

Table 2: Comparative Properties of Lavoltidine Free Base vs. Succinate Salt

PropertyLavoltidine Free BaseLavoltidine SuccinateImpact
Chemical FormulaC₁₉H₂₉N₅O₂(C₁₉H₂₉N₅O₂)₂·C₄H₆O₄Salt formation enhances molecular weight
Aqueous SolubilityLow (mg/mL range)Significantly improvedBetter absorption and dose consistency
CrystallinityVariable polymorphsStable monohydrate formSimplified manufacturing and shelf-life
Thermal StabilityModerateHigh (decomposition >150°C)Reduced degradation during processing/storage

Preclinical Findings Leading to Discontinuation: Rodent Carcinogenicity and Regulatory Implications

Despite promising antisecretory efficacy, chronic toxicology studies of lavoltidine succinate in rodents revealed severe and unforeseen safety concerns. Rats and mice administered lavoltidine at therapeutic doses (≥50 mg/kg/day) for 6–12 months developed gastric neuroendocrine tumors (carcinoids) at alarming incidences (70–90% in high-dose groups). Histopathological analysis identified enterochromaffin-like (ECL) cell hyperplasia progressing to neoplasia, driven by sustained hypergastrinemia secondary to profound acid suppression [1] [4] [6].

The mechanistic cascade involved:

  • Acid Suppression: Irreversible H₂ blockade induced hypochlorhydria, triggering gastrin release from G-cells.
  • Hypergastrinemia: Elevated serum gastrin (10–20x normal) acted as a mitogen for ECL cells via cholecystokinin-2 (CCK₂) receptors.
  • Carcinoid Formation: Prolonged ECL cell proliferation led to dysplasia and metastatic tumors in 30–50% of long-term studies [4] [6].

These findings were consistent across species (rats, mice, Mastomys) and deemed mechanism-based, halting clinical development by 1990. Regulatory agencies (FDA, EMA) classified lavoltidine as a high-risk candidate due to irreversibility and resultant trophic effects, establishing a precedent for evaluating hypergastrinemia in future acid-suppressing drugs. The discontinuation underscored a critical limitation of irreversible H₂ antagonists and shifted industry focus toward reversible agents like proton-pump inhibitors (PPIs) with transient effects [1] [3].

Table 3: Summary of Key Preclinical Carcinogenicity Findings

Study ParameterFindingImplication
Species AffectedRats, mice, Mastomys natalensisCross-species relevance
Dose Duration6–12 monthsTumor development within proposed clinical timeframe
Tumor TypeGastric carcinoids (ECL-cell derived)Malignant potential with metastasis
Incidence70–90% (high-dose groups)Unacceptable risk-benefit ratio
Key MechanismHypergastrinemia → ECL cell hyperplasiaClass effect of profound acid suppression

Properties

CAS Number

86160-82-9

Product Name

Lavoltidine succinate

IUPAC Name

butanedioic acid;[1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazol-3-yl]methanol

Molecular Formula

C42H64N10O8

Molecular Weight

837.0 g/mol

InChI

InChI=1S/2C19H29N5O2.C4H6O4/c2*1-23-19(21-18(15-25)22-23)20-9-6-12-26-17-8-5-7-16(13-17)14-24-10-3-2-4-11-24;5-3(6)1-2-4(7)8/h2*5,7-8,13,25H,2-4,6,9-12,14-15H2,1H3,(H,20,21,22);1-2H2,(H,5,6)(H,7,8)

InChI Key

IRLVOMNMSKSKMH-UHFFFAOYSA-N

SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AH 23844
AH-23844
loxtidine
loxtidine hemisuccinate (1:1)

Canonical SMILES

CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.CN1C(=NC(=N1)CO)NCCCOC2=CC=CC(=C2)CN3CCCCC3.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.